molecular formula C27H26N2O2 B132241 2,2-Bis[4-(4-aminophenoxy)phenyl]propane CAS No. 158066-25-2

2,2-Bis[4-(4-aminophenoxy)phenyl]propane

Cat. No. B132241
M. Wt: 410.5 g/mol
InChI Key: KMKWGXGSGPYISJ-UHFFFAOYSA-N
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Patent
US07816437B2

Procedure details

Into a four-neck bottle reactor equipped with a stirrer and a nitrogen gas conduit under the flow rate of nitrogen gas of 20 cc/min, 41 g (0.1 mole) of 2,2-bis[4-(4-aminophenoxy)phenyl]-propane (BAPP) was placed and dissolved in N-methylpyrrolidone (NMP). After 15 minutes at a temperature of 15° C., in a first flask, 2.94 g (0.01 mole) 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) was dissolved in 10 g of NMP meanwhile maintained at a temperature of 15° C. and kept introducing of nitrogen. In a second flask, 22.54 g (0.07 mole) of 3,3′,4,4′-benzophenone-tetracarboxylic dianhydride (BTDA) was dissolved in 15 g of NMP and fed into the above reactor that the nitrogen gas was continuously charged and stirred to carry out the reaction for one hour. 6.2 g (0.02 mole) of 4,4′-oxydiphthalic anhydride (ODPA) and 30 g of NMP were fed in a third flask and then stirred to dissolve. Subsequently, the mixture in the third flask was added to the above reactor that the nitrogen gas was continuously charged and stirred at a temperature of 15° C. to carry out the reaction for four hours to obtain polyamic acid (PAA) resin. Stopping the introduction of nitrogen, the reactor was equipped with Dean Stack instrument to distill water off. 87 Grams of toluene was added into the reactor and the temperature of the reactor was increased to 185° C. for subjecting to cyclodehydration to convert polyamic acid into polyimide resin while azeotropic distillation with toluene was carried out to remove water continuously. When no water was distilled off, the temperature of the reaction was cooled to room temperature. Then methanol was added into the reactor to precipitate the polyimide resin. The precipitated polyimide resin was filtered and washed with methanol twice, and dried in an oven to obtain polyimide resin powder.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
3,3′,4,4′-benzophenone
Quantity
22.54 g
Type
reactant
Reaction Step Three
Name
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
6.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
30 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1]C1C=C[C:5]([O:6]C2C=CC(C(C3C=CC(OC4C=CC(N)=CC=4)=CC=3)(C)C)=CC=2)=CC=1.[CH:32]1[C:37]([C:38]2[CH:43]=[CH:42][C:41]3[C:44]([O:46][C:47](=[O:48])[C:40]=3[CH:39]=2)=[O:45])=[CH:36][C:35]2[C:49](OC(=O)[C:34]=2C=1)=O.C1C(O[C:61]2[CH:66]=[CH:65][C:64]3[C:67]([O:69][C:70](=[O:71])[C:63]=3[CH:62]=2)=[O:68])=CC2C(O[C:75](=O)[C:56]=2C=1)=O.C[N:78]1[CH2:82][CH2:81][CH2:80][C:79]1=O>>[CH3:49][C:35]1([CH3:34])[C:43]2[CH:42]=[C:41]([NH2:1])[CH:40]=[CH:39][C:38]=2[C:37]([C:79]2[CH:80]=[CH:81][C:82]([NH2:78])=[CH:56][CH:75]=2)([CH3:32])[CH2:36]1.[CH:43]1[C:38]([C:5]([C:61]2[CH:66]=[CH:65][C:64]3[C:67]([O:69][C:70](=[O:71])[C:63]=3[CH:62]=2)=[O:68])=[O:6])=[CH:39][C:40]2[C:47]([O:46][C:44](=[O:45])[C:41]=2[CH:42]=1)=[O:48] |f:4.5|

Inputs

Step One
Name
Quantity
41 g
Type
reactant
Smiles
NC1=CC=C(OC2=CC=C(C=C2)C(C)(C)C2=CC=C(C=C2)OC2=CC=C(C=C2)N)C=C1
Step Two
Name
Quantity
2.94 g
Type
reactant
Smiles
C1=CC2=C(C=C1C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Name
Quantity
10 g
Type
reactant
Smiles
CN1C(CCC1)=O
Step Three
Name
3,3′,4,4′-benzophenone
Quantity
22.54 g
Type
reactant
Smiles
Name
Quantity
15 g
Type
reactant
Smiles
CN1C(CCC1)=O
Step Four
Name
Quantity
6.2 g
Type
reactant
Smiles
C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CCC1)=O
Step Six
Name
Quantity
30 g
Type
reactant
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a four-neck bottle reactor equipped with a stirrer
ADDITION
Type
ADDITION
Details
kept introducing of nitrogen
ADDITION
Type
ADDITION
Details
fed into the above reactor that the nitrogen gas was continuously charged
CUSTOM
Type
CUSTOM
Details
the reaction for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
ADDITION
Type
ADDITION
Details
Subsequently, the mixture in the third flask was added to the above reactor that the nitrogen gas
ADDITION
Type
ADDITION
Details
was continuously charged
STIRRING
Type
STIRRING
Details
stirred at a temperature of 15° C.
CUSTOM
Type
CUSTOM
Details
the reaction for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to obtain polyamic acid (PAA) resin
CUSTOM
Type
CUSTOM
Details
the reactor was equipped with Dean Stack instrument
DISTILLATION
Type
DISTILLATION
Details
to distill water off
ADDITION
Type
ADDITION
Details
87 Grams of toluene was added into the reactor
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reactor was increased to 185° C.
DISTILLATION
Type
DISTILLATION
Details
while azeotropic distillation with toluene
CUSTOM
Type
CUSTOM
Details
to remove water continuously
DISTILLATION
Type
DISTILLATION
Details
When no water was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reaction was cooled to room temperature
ADDITION
Type
ADDITION
Details
Then methanol was added into the reactor
CUSTOM
Type
CUSTOM
Details
to precipitate the polyimide resin
FILTRATION
Type
FILTRATION
Details
The precipitated polyimide resin was filtered
WASH
Type
WASH
Details
washed with methanol twice
CUSTOM
Type
CUSTOM
Details
dried in an oven

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1(CC(C2=C1C=C(C=C2)N)(C)C3=CC=C(C=C3)N)C.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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